Huperzine A

Descripción general

Descripción

La Huperzina A es un compuesto de alcaloide sesquiterpeno natural que se encuentra en el musgo Huperzia serrata y otras especies de Huperzia . Se ha utilizado en la medicina tradicional china durante siglos y ha ganado atención por sus posibles efectos terapéuticos, particularmente en el tratamiento de afecciones neurológicas como la enfermedad de Alzheimer .

Mecanismo De Acción

La Huperzina A ejerce sus efectos principalmente inhibiendo la enzima acetilcolinesterasa, que descompone el neurotransmisor acetilcolina . Al inhibir esta enzima, la Huperzina A aumenta los niveles de acetilcolina en el cerebro, lo que lleva a una mejora de la función cognitiva . También actúa como antagonista del receptor NMDA, proporcionando efectos neuroprotectores adicionales . Los objetivos moleculares y las vías involucradas en su mecanismo de acción incluyen el sistema colinérgico y la neurotransmisión glutamatérgica .

Análisis Bioquímico

Biochemical Properties

Huperzine A is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the enzyme acetylcholinesterase . This inhibition enhances the levels of acetylcholine, a neurotransmitter crucial for memory retention and cognitive function . This compound also interacts with protein kinase C (PKC) and the Wnt signaling pathway, playing a role in the non-amyloidogenic processing of amyloid precursor protein (APP) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances learning and memory by augmenting the levels of acetylcholine, which in turn augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits acetylcholinesterase, thereby maintaining higher levels of acetylcholine in the brain . It also reverses PKC- and Wnt-inhibitor-induced inhibition of non-amyloidogenic processing of APP, paralleled by an inactivation of GSK-3 and a reversal of the level of β-catenin .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to significantly attenuate anxiety-like behavior, as well as augment motor and cognitive functions in laboratory settings . It also decreases demyelination and axonal injury .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various animal models of neurological diseases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the tropane, piperidine and pyridine alkaloid biosynthesis pathways . It also interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective acetylcholinesterase inhibitor .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with various enzymes and signaling pathways, it is likely that this compound localizes to specific compartments or organelles within the cell where these components are present .

Métodos De Preparación

La Huperzina A se puede extraer de la planta Huperzia serrata o sintetizarse en un laboratorio. El proceso de extracción implica aislar el compuesto del material vegetal utilizando disolventes y técnicas de purificación . Las rutas sintéticas para la Huperzina A implican reacciones orgánicas complejas, incluido el uso de p-dimetilaminobenzaldehído-huperzina A acetal iminas y otros derivados . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza a través de procesos avanzados de ingeniería química .

Análisis De Reacciones Químicas

La Huperzina A se somete a diversas reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la Huperzina A puede conducir a la formación de diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Alzheimer's Disease

Numerous clinical trials have established Huperzine A's efficacy in improving cognitive function in AD patients. A systematic review encompassing 20 randomized controlled trials (RCTs) involving 1823 participants found significant improvements in cognitive assessments such as the Mini-Mental State Examination (MMSE) and activities of daily living scales . The safety profile has been favorable, with minimal side effects reported compared to traditional AChE inhibitors .

2. Vascular Dementia and Other Cognitive Disorders

this compound is also being explored for its effects on vascular dementia and memory impairments associated with aging. Clinical studies have shown that it can enhance cognitive performance in elderly patients suffering from benign senescent forgetfulness .

3. Traumatic Brain Injury (TBI)

Emerging research suggests that HupA may play a role in treating TBI by enhancing cholinergic activity and potentially reducing post-traumatic seizures. Ongoing clinical trials are investigating its efficacy in this context .

Case Studies

| Study | Population | Findings | Outcome Measures |

|---|---|---|---|

| Wang et al., 2006 | Elderly with AD | Significant cognitive improvement | MMSE, ADL Scale |

| Zhang et al., 2012 | Patients with vascular dementia | Enhanced memory function | HDS, WMS |

| Li et al., 2020 | TBI patients | Reduced seizure frequency | TMS measurements |

Safety Profile

This compound has been shown to have a favorable safety profile across various studies. Unlike some conventional AChE inhibitors that can induce hepatotoxicity, HupA has not exhibited significant adverse effects at therapeutic doses . Its long-term safety remains under investigation but appears promising based on current data.

Comparación Con Compuestos Similares

La Huperzina A es única entre los inhibidores de la acetilcolinesterasa debido a su origen natural y su estructura química específica . Compuestos similares incluyen la galantamina y el donepezilo, que también se utilizan para tratar la enfermedad de Alzheimer . La Huperzina A ha mostrado un perfil de seguridad más favorable y una mejor tolerancia en estudios clínicos . Otros compuestos similares derivados de especies de Huperzia incluyen serrat-14-en-3β,21α,29-triol y 5,5′-dihidroxi-2′,4′-dimetoxi flavona-7-O-β-d-(6″-O-Z-p-cumaroil)-glucopiranósido .

Actividad Biológica

Huperzine A (Hup A), a natural alkaloid derived from the clubmoss Huperzia serrata, has garnered significant attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical efficacy based on diverse research studies.

This compound primarily functions as an acetylcholinesterase (AChE) inhibitor , which leads to increased levels of acetylcholine in the brain. This mechanism is crucial for enhancing cognitive function and memory. Additionally, Hup A exhibits neuroprotective properties through various pathways:

- Inhibition of Amyloid-beta (Aβ) Accumulation : Hup A has been shown to significantly reduce Aβ plaque formation in rodent models. In studies involving APP/PS1 transgenic mice, treatment with Hup A led to a reduction in Aβ plaques by up to 78% in some cases .

- Enhancement of Cholinergic Activity : Research indicates that Hup A enhances cholinergic neurotransmission, which is vital for cognitive processes .

- Modulation of Tau Protein : this compound has been found to influence tau phosphorylation, potentially mitigating tau-related neurotoxicity .

Pharmacological Effects

The pharmacological profile of this compound includes its effects on cognitive function, memory enhancement, and overall neurological health. A systematic review and meta-analysis encompassing 20 randomized controlled trials (RCTs) involving 1,823 participants demonstrated significant improvements in cognitive assessments when compared to placebo groups. Key findings include:

- Cognitive Improvement : Statistically significant enhancements in scores from the Mini-Mental State Examination (MMSE) and the Hasegawa Dementia Scale (HDS) were observed at various intervals (8, 12, and 16 weeks) .

- Activities of Daily Living : Improvements were also noted in daily living activities as measured by the Activities of Daily Living Scale (ADL) .

Clinical Studies

Several clinical trials have further elucidated the efficacy and safety of this compound:

- Phase II Trial for Alzheimer's Disease :

- Comparative Studies :

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Sample Size | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| RCTs | 1823 | Varies | 8-16 weeks | Significant cognitive improvement vs. placebo |

| Phase II Trial | 50 | 200 mcg/day | 8 weeks | Improved memory and cognitive function |

| Comparative Study | 50 | 0.4 mg/day | 8 weeks | Enhanced cognition; no adverse effects reported |

Propiedades

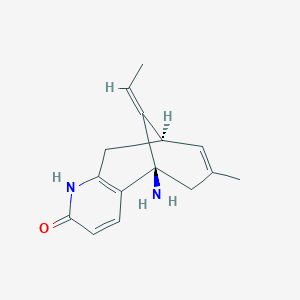

IUPAC Name |

(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJBHWIHUMBLCN-YQEJDHNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046038 | |

| Record name | Huperzine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

102518-79-6, 120786-18-7 | |

| Record name | Huperzine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102518-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Huperzine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102518796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Huperzine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Huperzine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HUPERZINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0111871I23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

217-219 °C | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Huperzine A exert its effects in the brain?

A1: [, , , ] this compound acts as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) [, , , ]. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the levels of ACh available, enhancing cholinergic neurotransmission. This is particularly relevant in AD, where a decline in ACh levels is associated with cognitive impairment.

Q2: Besides AChE inhibition, are there other mechanisms contributing to this compound's neuroprotective effects?

A2: [, , ] Yes, research suggests that this compound's neuroprotective benefits extend beyond AChE inhibition. Studies indicate its potential to protect cells against oxidative stress, reduce amyloid-beta (Aβ) toxicity, and modulate inflammatory responses, all of which contribute to neuronal damage in AD [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C15H18N2O with a molecular weight of 242.32 g/mol.

Q4: Is there any information available regarding the spectroscopic data for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation and confirmation of this compound.

Q5: Has the stability of this compound been assessed under various conditions?

A5: [] While specific data on material compatibility isn't provided, studies highlight the importance of formulation strategies to enhance this compound's stability and bioavailability []. Factors like pH, temperature, and exposure to light can influence its degradation.

Q6: Does this compound exhibit any catalytic properties itself?

A6: this compound's primary mode of action is through the inhibition of the enzyme AChE. It doesn't possess intrinsic catalytic activities in the conventional sense.

Q7: Have computational methods been used to understand this compound's interactions?

A7: [, , ] Yes, molecular docking studies have provided insights into this compound's binding mode within the active site of AChE [, , ]. These computational approaches help visualize and quantify the interactions contributing to its inhibitory potency and selectivity.

Q8: How do structural modifications of this compound affect its activity?

A8: [, , ] Research on this compound analogs has demonstrated the importance of specific structural features for its activity. For example, the presence of the α-pyridone moiety and its spatial orientation are crucial for binding to the active site of AChE. Modifications to this region can significantly impact potency and selectivity [, , ].

Q9: What are some strategies to improve the stability or delivery of this compound?

A9: [, ] Researchers are exploring various formulation strategies, including encapsulation in biodegradable microspheres, to protect this compound from degradation and sustain its release [, ]. This is crucial for improving its bioavailability and therapeutic efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.